![molecular formula C10H9ClFN3 B6344492 1-[(4-氯-3-氟苯基)甲基]-1H-吡唑-3-胺 CAS No. 1240580-08-8](/img/structure/B6344492.png)

1-[(4-氯-3-氟苯基)甲基]-1H-吡唑-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

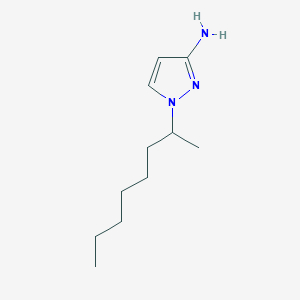

The compound “1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-3-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . They are known for their wide range of biological activities and are used in the development of various pharmaceuticals .

科学研究应用

合成和反应性

- 相关吡唑啉和吡唑衍生物的反应性是杂环化合物合成中的重点。此类化合物可用作吡唑并咪唑、噻唑、螺吡啶、螺吡咯和螺并吡喃的宝贵构件,展示了吡唑啉衍生物在化学合成中的多功能性 (Gomaa & Ali, 2020)。这突出了“1-[(4-氯-3-氟苯基)甲基]-1H-吡唑-3-胺”通过类似合成途径生成多种杂环化合物的潜在用途。

在药物化学中的应用

- 吡唑啉衍生物表现出广泛的生物活性,包括抗癌、抗炎、抗菌和抗病毒作用。这些化合物的合成通常涉及缩合然后环化,展示了吡唑啉基中间体在开发新治疗剂中的潜力 (Dar & Shamsuzzaman, 2015)。这表明“1-[(4-氯-3-氟苯基)甲基]-1H-吡唑-3-胺”可能是创建具有生物活性的分子的前体。

在染料和荧光团合成中的作用

- 某些吡唑啉衍生物的独特反应性允许在温和的反应条件下从包括胺和苯酚在内的多种前体生成通用的氰亚甲基染料。这为新型染料和荧光团的开发开辟了道路,表明“1-[(4-氯-3-氟苯基)甲基]-1H-吡唑-3-胺”在染料合成和材料科学中的潜在应用 (Gomaa & Ali, 2020)。

环境和分析应用

- 胺官能化吸附剂,包括源自吡唑啉化合物的吸附剂,已显示出从水中去除全氟烷基和多氟烷基物质 (PFAS) 的效率。这表明“1-[(4-氯-3-氟苯基)甲基]-1H-吡唑-3-胺”在环境净化和水处理技术中的潜力 (Ateia et al., 2019)。

作用机制

Target of Action

The primary target of the compound 1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-3-amine is the Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) . ERK1/2 is an essential node within the RAS/RAF/MEK/ERK signaling cascade, which is commonly activated by oncogenic mutations in BRAF or RAS or by upstream oncogenic signaling .

Mode of Action

The compound acts as an inhibitor of ERK1/2 . It selectively inhibits ERK kinase activity, thereby disrupting the signaling cascade . This disruption can lead to changes in cellular processes controlled by this pathway, including cell proliferation and survival .

Biochemical Pathways

The compound affects the RAS/RAF/MEK/ERK signaling pathway . This pathway is crucial in regulating cell growth, differentiation, and survival. By inhibiting ERK1/2, the compound disrupts this pathway, potentially leading to the inhibition of cell proliferation and induction of apoptosis .

Result of Action

The inhibition of ERK1/2 by the compound can lead to a decrease in cell proliferation and an increase in apoptosis, particularly in cells with oncogenic mutations in the RAS/RAF/MEK/ERK pathway . This makes it a potential candidate for the treatment of certain types of cancer .

属性

IUPAC Name |

1-[(4-chloro-3-fluorophenyl)methyl]pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClFN3/c11-8-2-1-7(5-9(8)12)6-15-4-3-10(13)14-15/h1-5H,6H2,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZYUNNCOEIBOLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN2C=CC(=N2)N)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-3-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole](/img/structure/B6344429.png)

![1-[(3-Bromophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344432.png)

![1-[(2,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344461.png)

![4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6344469.png)

![1-[(3-Bromophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344474.png)

![1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6344502.png)

![1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6344514.png)

![3,5-Dibromo-1-[4-(2-chlorophenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B6344518.png)